molecular formula C25H27N3O4 B2461956 N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 941872-29-3

N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No.: B2461956
CAS No.: 941872-29-3
M. Wt: 433.508
InChI Key: KWLRNCYRTHIHFR-UHFFFAOYSA-N
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Description

N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative supplied for research and development purposes. This compound is of significant interest in medicinal chemistry and pharmacological research, particularly as a potential modulator of protein function. Oxalamide derivatives are frequently explored for their ability to act as enzyme inhibitors or receptor antagonists due to their capacity for hydrogen bonding and molecular recognition . The structure of this compound, which incorporates a 3-methoxyphenyl group linked to a complex amine featuring both morpholino and naphthalene rings, suggests potential for diverse biological activity. Similar disubstituted oxalamides are investigated for their roles in cancer research , neurodegenerative diseases , and as flavor enhancers acting on umami taste receptors . Researchers value this chemotype for its potential in high-throughput screening and as a key intermediate in the synthesis of more complex bioactive molecules. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own safety assessments, as hazardous properties for this specific compound have not been fully characterized, though related compounds may possess hazards such as acute toxicity or environmental damage .

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-31-20-9-5-8-19(16-20)27-25(30)24(29)26-17-23(28-12-14-32-15-13-28)22-11-4-7-18-6-2-3-10-21(18)22/h2-11,16,23H,12-15,17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLRNCYRTHIHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(naphthalen-1-yl)ethylamine in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxalamide group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the oxalamide group can produce an amine .

Scientific Research Applications

N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide)

  • Substituents : 2,4-Dimethoxybenzyl (N1), pyridin-2-yl-ethyl (N2).
  • 16.099) as a savory flavor enhancer (Savorymyx® UM33) in sauces, snacks, and frozen foods .
  • Safety: NOEL (No Observed Effect Level) established at 100 mg/kg bw/day with a 500-million margin of safety relative to human exposure .
  • Comparison: Unlike S336, the target compound features a naphthalene ring and morpholino group, which may alter solubility and metabolic stability. The 3-methoxyphenyl group lacks the 2,4-dimethoxy substitution critical for S336’s umami potency .

Antimicrobial Oxalamides: GMC Series

The GMC series (e.g., GMC-5, GMC-8 ) includes oxalamides with isoindoline-1,3-dione and substituted phenyl groups:

Compound N1 Substituent N2 Substituent Key Findings
GMC-5 4-Methoxyphenyl 1,3-Dioxoisoindolin-2-yl Moderate antimicrobial activity against S. aureus
GMC-8 3-Methoxyphenyl 1,3-Dioxoisoindolin-2-yl Enhanced solubility due to 3-methoxy group
Target 3-Methoxyphenyl 2-Morpholino-naphthylethyl Likely improved lipophilicity and membrane permeability vs. GMC series due to naphthalene and morpholino groups.

Pharmaceutical Candidates: SCAD Inhibitors and Ligands

  • Compound 17 (N1-(4-Methoxyphenethyl)-N2-(2-Methoxyphenyl)Oxalamide): Synthesized via oxalyl chloride coupling (35% yield).
  • MNFO (N1-(Furan-2-ylmethyl)-N2-(2-Methylnaphthalen-1-yl)Oxalamide): Features naphthalene and furan groups, used in cross-coupling reactions. The methylnaphthalene group increases steric bulk, contrasting with the target’s morpholino group, which may improve aqueous solubility .

Polymer Chemistry: OXA1 and OXA2

  • OXA1 (N1,N2-Bis(2-Hydroxyethyl)Oxalamide) : Initiates ring-opening polymerization of L-lactide for biodegradable plastics. Hydroxyethyl groups enable covalent bonding with polymers, unlike the target’s aromatic substituents .

Biological Activity

N1-(3-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, a synthetic organic compound, has garnered significant interest in medicinal chemistry due to its complex molecular structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Molecular Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H27N3O4
  • Molecular Weight : 433.51 g/mol
  • CAS Number : 941872-29-3

Its structure includes a methoxyphenyl group, a morpholino moiety, and an oxalamide functional group, which are critical for its biological interactions.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Condensation Reaction : The initial step involves the condensation of appropriate precursors to form the oxalamide backbone.
  • Purification : Advanced techniques such as chromatography are employed to purify the product.
  • Characterization : The compound is characterized using spectroscopic methods including IR and NMR to confirm its structure.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance, it has shown potential cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (Cervical)15.6
HCT116 (Colon)12.4
A431 (Epidermoid)10.8

These findings suggest that the compound may interfere with cell proliferation mechanisms, although the exact pathways remain to be fully elucidated.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Preliminary data indicate that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.

The mechanism of action for this compound involves interactions with specific molecular targets in biological systems. It appears to modulate signaling pathways associated with apoptosis and cell cycle regulation, although detailed mechanistic studies are still required.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in drug development:

  • Study on HeLa Cells : A study demonstrated that treatment with varying concentrations of this compound resulted in significant apoptosis in HeLa cells, with morphological changes observed under microscopy.
    "The compound induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent against cervical cancer."
  • Antimicrobial Screening : Another study screened this compound against common pathogens and found promising results indicating its potential as a new antimicrobial agent.
    "The compound exhibited notable inhibition zones against both E. coli and S. aureus, highlighting its broad-spectrum antimicrobial activity."

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